molecular formula C27H24INO5S2 B11678099 (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678099
M. Wt: 633.5 g/mol
InChI Key: LVBSFEAONACBKP-JLPGSUDCSA-N
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Description

The compound (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative.

    Iodination and Methoxylation: The aromatic ring is functionalized with iodine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of iodine and methoxy groups, along with the thiazolidinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H24INO5S2

Molecular Weight

633.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24INO5S2/c1-31-21-10-6-7-11-22(21)33-12-13-34-25-20(28)14-19(15-23(25)32-2)16-24-26(30)29(27(35)36-24)17-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3/b24-16-

InChI Key

LVBSFEAONACBKP-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC

Origin of Product

United States

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